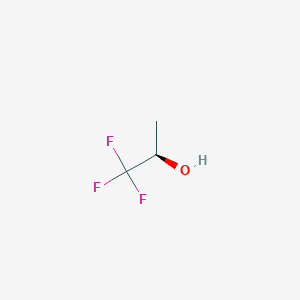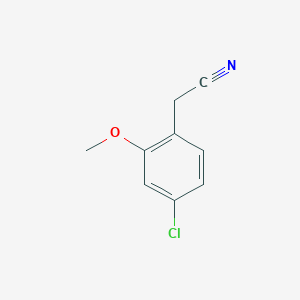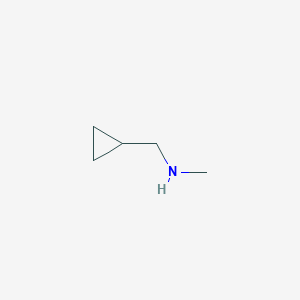
(2R)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This typically includes the compound’s systematic name, common names, and structural formula. It may also include its classification (e.g., organic, inorganic, polymer, etc.) and its role or uses.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral properties.科学的研究の応用
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid is utilized in organic synthesis, including electrophilic aromatic substitution and formation of carbon-heteroatom bonds. Its high protonating power and low nucleophilicity make it a valuable reagent in the synthesis of new organic compounds, which may indirectly relate to the synthetic utility of (2R)-1,1,1-trifluoropropan-2-ol due to the presence of trifluoromethyl groups (Kazakova & Vasilyev, 2017).
Application of Transient Infrared Spectroscopy
Transient infrared spectroscopy has been applied to the excited states of transition metal complexes, offering insights into electronic and molecular structures. This technique's advancements could support research involving (2R)-1,1,1-trifluoropropan-2-ol, especially in studying its interaction with metals or in catalysis (Butler et al., 2007).
Managing Data in Selective Catalytic Reduction
Fuzzy logic has been applied to manage data in selective catalytic reduction processes, aiming to reduce air pollution. This methodology could be relevant for research involving (2R)-1,1,1-trifluoropropan-2-ol in environmental applications or as a precursor in catalytic systems (Niewiadomski & Kacprowicz, 2021).
Treatment of Landfill Leachate Using Membrane Bioreactors
The use of membrane bioreactors for landfill leachate treatment highlights a method for managing complex environmental pollutants. This research could inform the treatment or mitigation of waste containing (2R)-1,1,1-trifluoropropan-2-ol or similar compounds (Ahmed & Lan, 2012).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals has been reviewed, which is pertinent for understanding the fate and treatment of (2R)-1,1,1-trifluoropropan-2-ol in the environment. This review provides insights into degradation pathways and potential environmental impacts (Liu & Avendaño, 2013).
Fluoroalkylation Reactions in Aqueous Media
The development of fluoroalkylation reactions in water highlights greener approaches for introducing fluorinated groups into molecules, which could be directly relevant to synthesizing or modifying (2R)-1,1,1-trifluoropropan-2-ol in an environmentally benign manner (Song et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This involves discussing potential areas for further research, such as new synthetic methods, applications, or theoretical studies.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational resources. If you have access to these resources, you can use these guidelines to conduct a comprehensive analysis. If you need information on a different compound, feel free to ask!
特性
IUPAC Name |
(2R)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIYJDBJZWGBG-UWTATZPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1,1,1-trifluoropropan-2-ol | |
CAS RN |
17628-73-8 |
Source


|
| Record name | (2R)-1,1,1-Trifluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)





![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)




![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)

